Sucrose tristearate

描述

Historical and Theoretical Foundations of Saccharide Fatty Acid Esters in Research

The exploration of sucrose (B13894) esters dates back to 1880 when Herzfeld first described the preparation of sucrose octaacetate. wikipedia.org This was followed by the synthesis of sucrose octapalmitate and sucrose octastearate in 1921. wikipedia.org A significant advancement came in 1952 with a new synthesis pathway involving the transesterification of triglycerides and sucrose in dimethylformamide (DMF), which proved to be a promising method. wikipedia.org

Early production methods often involved high temperatures, which could lead to the degradation of sucrose. wikipedia.org Subsequent research focused on developing more efficient and less destructive synthesis routes. These included solvent-based processes using less hazardous solvents like dimethyl sulfoxide (B87167) (DMSO) and solvent-free melt processes. wikipedia.orgassemblingsugars.fr The development of enzymatic synthesis using lipases offered a milder alternative, operating at lower temperatures and often without the need for solvents. e3s-conferences.org The fundamental principle behind the synthesis of these esters is the reaction between the hydroxyl groups of sucrose and the carboxyl groups of fatty acids, or their derivatives like methyl esters or acid chlorides, to form ester bonds. researchgate.netysu.am

Academic Significance of Sucrose Tristearate in Contemporary Research

This compound is a subject of ongoing academic interest due to its specific physicochemical properties and its role as a model compound for studying the behavior of sucrose esters. Its moderate lipophilicity makes it a valuable component in the study of emulsions, drug delivery systems, and fat crystallization. alfa-chemistry.comtandfonline.com

Researchers are actively investigating the influence of this compound on the physical properties and stability of various formulations. For instance, studies have explored its effect on the crystallization behavior of fats like palm oil, where it can influence crystal morphology and texture. tandfonline.comtandfonline.com In the field of pharmaceuticals, this compound is examined for its potential as an excipient in drug delivery systems, particularly for encapsulating hydrophobic compounds to enhance their solubility and bioavailability. Its ability to form stable emulsions is also a key area of research, with studies focusing on how its concentration and interaction with other components affect emulsion properties. nih.gov

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigations involving this compound often revolve around understanding its functional properties and optimizing its use in various applications. Key areas of investigation include:

Emulsification and Stability: Characterizing the ability of this compound to form and stabilize emulsions, particularly oil-in-water emulsions. nih.gov Research often focuses on the impact of its concentration on droplet size, viscosity, and long-term stability. alfa-chemistry.com

Crystallization Modification: Investigating the role of this compound as a crystal modifier in lipid-based systems. Studies aim to understand how it influences the nucleation, growth, and polymorphic form of fat crystals. tandfonline.comresearchgate.net

Physicochemical Characterization: Determining the fundamental physical and chemical properties of this compound, such as its melting point, solubility, and thermal stability, which are crucial for predicting its behavior in different systems. ysu.amchemsrc.com

Interactive Data Tables

Below are interactive data tables summarizing key information related to this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆₆H₁₂₄O₁₄ | nih.govchemical-suppliers.eu |

| Molecular Weight | 1141.68 g/mol | chemsrc.comnih.gov |

| Boiling Point | 1020.3°C at 760 mmHg | chemsrc.com |

| Density | 1.06 g/cm³ | chemsrc.com |

| Flash Point | 253.1°C | chemsrc.com |

Table 2: Key Milestones in Sucrose Ester Research

| Year | Milestone | Researcher/Group | Source |

| 1880 | First mention of sucrose esters with the preparation of sucrose octaacetate. | Herzfeld | wikipedia.org |

| 1921 | Synthesis of sucrose octapalmitate and sucrose octastearate. | Hess and Messner | wikipedia.org |

| 1939 | Patented a production route for sucrose fatty acid esters from starch factory by-products for use as emulsifying agents or fats. | Cantor | wikipedia.org |

| 1952 | Patented a new synthesis pathway involving transesterification of triglycerides and sucrose in dimethylformamide (DMF). | N/A | wikipedia.org |

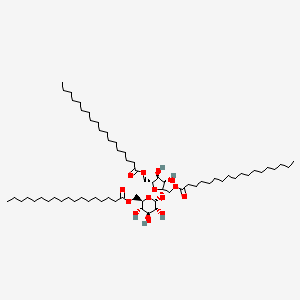

Structure

2D Structure

属性

CAS 编号 |

27923-63-3 |

|---|---|

分子式 |

C66H124O14 |

分子量 |

1141.7 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1 |

InChI 键 |

HLLPKVARTYKIJB-MCQPFKOBSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |

其他CAS编号 |

27923-63-3 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Approaches for Sucrose Tristearate

Enzymatic Synthesis Pathways of Sucrose (B13894) Tristearate

Enzymatic synthesis of sucrose esters, including sucrose tristearate, presents a green alternative to chemical methods, often proceeding under milder conditions and offering greater regioselectivity. ui.ac.ide3s-conferences.org Lipases are the most commonly employed enzymes for this purpose. ui.ac.idmdpi.com

Lipase-Mediated Esterification Techniques

Lipases, which are hydrolases, can catalyze the reverse reaction of hydrolysis—esterification—under specific conditions, typically in non-aqueous or low-water environments. ui.ac.id The enzymatic synthesis can be achieved through either direct esterification of sucrose with a fatty acid (like stearic acid) or transesterification with a fatty acid ester. e3s-conferences.orge3s-conferences.org

In a typical lipase-mediated process, sucrose and a fatty acid or its ester are reacted in the presence of a lipase (B570770), often in an organic solvent to facilitate the dissolution of the reactants. ui.ac.idui.ac.id For instance, sucrose esters have been synthesized by reacting sucrose with fatty acids derived from oils using Candida rugosa lipase in n-hexane. ui.ac.id Another commonly used biocatalyst is the lipase from Candida antarctica (often immobilized, such as Novozym 435). researchgate.netcore.ac.uk The use of ionic liquids as a reaction medium, sometimes in conjunction with a co-solvent like dimethyl sulfoxide (B87167) (DMSO), has also been explored to enhance substrate solubility and reaction efficiency. analis.com.my

Optimization of Enzymatic Reaction Parameters

The yield and composition of sucrose esters are highly dependent on several reaction parameters. Key factors that are often optimized include incubation time, temperature, substrate ratio, and enzyme concentration. ui.ac.idui.ac.id

Incubation Time: The reaction time required to achieve maximum yield varies depending on the specific substrates and enzyme used. For example, in the synthesis of sucrose esters from palm oil fatty acids using Candida rugosa lipase, the optimal incubation time was found to be 12 hours. ui.ac.id In another study using Candida antarctica lipase for the synthesis of sucrose esters from methyl esters, the yield increased with reaction time up to 10 hours. e3s-conferences.orgresearchgate.net

Temperature: Temperature affects both enzyme activity and substrate solubility. ui.ac.id While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. mdpi.com An optimal temperature of 30°C was identified for the esterification of sucrose with fatty acids from both coconut and palm oil using C. rugosa lipase. ui.ac.idui.ac.id Other studies have reported optimal temperatures in the range of 40°C to 70°C. e3s-conferences.orgmdpi.com A study using thermostable T1 lipase from Geobacillus zalihae found the optimal temperature to be 65°C. analis.com.my

Substrate Ratio: The molar ratio of the acyl donor (fatty acid or its ester) to sucrose is a critical parameter. High molar ratios of fatty acid to sucrose have been shown to favor the formation of higher substituted esters. ui.ac.id For instance, an optimal mole ratio of fatty acid to sucrose was found to be 64:1 for palm oil in one study. ui.ac.idui.ac.id

Enzyme Concentration: The concentration of the lipase directly influences the reaction rate. Research on sucrose ester synthesis with Candida antarctica lipase showed that the yield increased with the lipase ratio up to 0.4% (w/w). e3s-conferences.orgresearchgate.net

An interactive table summarizing the optimization of various enzymatic reaction parameters is provided below.

| Parameter | Optimal Value | Enzyme | Substrates | Reference |

| Incubation Time | 12 hours | Candida rugosa lipase | Sucrose and palm oil fatty acids | ui.ac.id |

| Incubation Time | 10 hours | Candida antarctica lipase | Sucrose and methyl esters | e3s-conferences.orgresearchgate.net |

| Temperature | 30°C | Candida rugosa lipase | Sucrose and palm/coconut oil fatty acids | ui.ac.idui.ac.id |

| Temperature | 65°C | T1 lipase | Sucrose and oleic acid | analis.com.my |

| Substrate Ratio (Fatty Acid:Sucrose) | 64:1 | Candida rugosa lipase | Sucrose and palm oil fatty acids | ui.ac.idui.ac.id |

| Enzyme Concentration | 0.4% (w/w) | Candida antarctica lipase | Sucrose and methyl esters | e3s-conferences.orgresearchgate.net |

Chemical Synthesis Routes for this compound

Chemical synthesis methods for sucrose esters have been widely used on an industrial scale. These processes generally involve higher temperatures and the use of catalysts. google.comwikipedia.org

Direct Esterification Processes

Direct esterification of sucrose with a fatty acid is challenging because sucrose is not readily soluble in common reaction media and can decompose at the high temperatures often required for the reaction. google.comysu.am To overcome the insolubility issue, high-boiling aprotic dipolar solvents like N-methylpyrrolidone and DMSO have been utilized to homogenize the reaction mixture. ysu.am However, the high temperatures (often above 170°C) can lead to the decomposition of sucrose, resulting in undesirable coloration of the final product. ysu.am

Transesterification Reactions

Transesterification is a more common chemical route for producing sucrose esters. foodadditives.net This process involves reacting sucrose with a fatty acid ester, such as a methyl ester or a triglyceride, in the presence of a basic catalyst. wikipedia.orgepo.org

Several variations of the transesterification process exist:

Solvent-based Process: This method involves the use of a solvent, such as dimethylformamide (DMF) or DMSO, to dissolve both the sucrose and the fatty acid ester. google.com The reaction is typically carried out at a relatively lower temperature (around 90°C) in the presence of a basic catalyst like sodium methoxide. wikipedia.org

Molten State Process: In this approach, sucrose is reacted with a fatty acid ester in a molten state at high temperatures (160-190°C) with a transesterification catalyst. google.com A modification of this involves using a molten alkali metal soap of a fatty acid to dissolve sucrose and the fatty acid ester, allowing the reaction to proceed at a lower temperature range of 125°C to 165°C under vacuum. google.com

Emulsion Process: This technique utilizes the concept of a microemulsion. Sucrose and a fatty acid methyl ester are reacted in a solvent like propylene (B89431) glycol with a basic catalyst and a soap. The reaction is carried out at around 130-135°C, and the solvent is subsequently removed by distillation. wikipedia.org

Solvent-Free Synthesis: To develop more environmentally friendly methods, solvent-free synthesis has been explored. assemblingsugars.fr One approach involves reacting solid sucrose with a triglyceride at a temperature range of 110°C to 140°C in the presence of a basic catalyst. google.com Another solvent-free method involves co-melting solid sucrose with a divalent metal fatty acid alkanoate (like magnesium stearate) and a base, which forms a homogeneous paste at around 125°C, allowing the reaction with a fatty acid methyl ester to proceed efficiently. assemblingsugars.fr

The table below provides a comparative overview of different chemical synthesis methods.

| Synthesis Method | Key Features | Temperature Range | Catalysts | Solvents | Reference |

| Direct Esterification | Reaction of sucrose and fatty acid | >170°C | None mentioned | N-methylpyrrolidone, DMSO | ysu.am |

| Solvent-based Transesterification | Reaction of sucrose and fatty acid ester | ~90°C | Basic (e.g., sodium methoxide) | DMF, DMSO | wikipedia.org |

| Molten State Transesterification | Reaction in a molten state | 125-190°C | Basic, alkali-free soap | None | google.com |

| Emulsion Process Transesterification | Microemulsion system | 130-135°C | Basic, soap | Propylene glycol | wikipedia.org |

| Solvent-Free Transesterification | Reaction without solvent | 110-140°C | Basic (e.g., potassium carbonate) | None | google.com |

Regiospecificity and Degree of Esterification Control in this compound Synthesis

Controlling the degree of substitution (DS)—the average number of fatty acid molecules esterified to a sucrose molecule—and the position of esterification (regiospecificity) is crucial as it determines the physicochemical properties of the resulting sucrose esters, such as their hydrophilic-lipophilic balance (HLB). foodadditives.netcir-safety.org Sucrose esters with a low DS (1-3) are generally hydrophilic, while those with a higher DS (5-8) are more lipophilic. frontiersin.org

In enzymatic synthesis , regioselectivity can be influenced by the choice of enzyme and reaction conditions. For example, subtilisins (B1170691) have been shown to preferentially acylate the 1'-hydroxyl group of sucrose, with some acylation at the 6-hydroxyl position. nih.gov The hydrophobicity of the solvent and the chain length of the acyl donor can also modulate this preference. nih.gov The monoester content can be affected by the choice of lipase; for instance, a shift from over 90% monoester to less than 70% was observed when switching lipases, indicating differences in regioselectivity. mdpi.com

In chemical synthesis , controlling the DS is often more challenging. The reaction conditions, such as temperature and the molar ratio of reactants, play a significant role. Generally, higher temperatures and an excess of the fatty acid ester lead to the formation of more highly substituted esters. ysu.amassemblingsugars.fr For example, in the direct esterification of sucrose, increasing the molar ratio of fatty acid to sucrose leads to products with a higher degree of substitution. ysu.am In a transesterification reaction producing sucrose stearates, a product mixture containing 48% monostearate, 35% distearate, and 17% tristearate was obtained under specific conditions. google.com

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound typically results in a complex mixture containing not only the desired product but also unreacted starting materials, byproducts, and other sucrose esters with varying degrees of esterification. epo.org Achieving research-grade purity necessitates sophisticated purification and isolation techniques.

A common initial step involves the acidification of an aqueous dispersion of the crude reaction product to a pH range of 4 to 7. google.com This process facilitates the separation of an organic phase, containing the sucrose esters, from an aqueous phase that holds unreacted sucrose and other water-soluble impurities. google.com The organic phase is then recovered, often at a temperature at or above its melting point to ensure efficient separation. google.com

Further purification frequently employs solvent-based extraction and crystallization. Ethyl acetate (B1210297) is a solvent of choice for this purpose. google.com By mixing the organic phase with ethyl acetate (containing 0 to 4% water) and cooling the mixture to a temperature between 0 and 20°C, a solid phase rich in sucrose esters precipitates, which can then be recovered. google.com This process can be adapted for materials derived from transesterification reactions, such as those involving tallow, which may first undergo partial purification to remove glycerides. google.com

For more advanced purification, chromatographic methods are indispensable. High-performance liquid chromatography (HPLC) is a powerful tool for separating sucrose esters based on their polarity and degree of substitution. ysu.am Normal-phase chromatography using silica (B1680970) gel columns can effectively separate protected carbohydrate compounds, while reversed-phase chromatography on C18 columns is more suitable for carbohydrates with free hydroxyl groups. teledynelabs.com The choice of mobile phase, often a gradient of acetonitrile (B52724) and water, is critical for achieving optimal separation. teledynelabs.comnih.gov For highly polar carbohydrate compounds, ion-pair chromatography can be an effective, albeit more complex, technique. teledynelabs.com

Another advanced purification method involves the use of membrane filtration. Ultrafiltration, utilizing membranes with a specific molecular weight cutoff (typically 1,000 Da or more), can effectively separate sucrose fatty acid esters from smaller molecules like unreacted sucrose, catalysts, and salts. google.comgoogleapis.com The resulting aqueous solution containing the purified sucrose esters can then be concentrated using reverse osmosis and subsequently spray-dried to obtain a high-purity powder. google.comgoogleapis.com This multi-step membrane process offers an efficient and solvent-free alternative for purification. google.com

The table below summarizes key purification techniques and their principles:

| Purification Technique | Principle of Separation | Key Parameters |

| Acidification & Phase Separation | Differential solubility of components in aqueous and organic phases. | pH, Temperature. google.com |

| Solvent Crystallization | Differential solubility of sucrose esters in a solvent system at varying temperatures. | Solvent (e.g., Ethyl Acetate), Temperature. google.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Column type (e.g., Silica, C18), Mobile phase composition. ysu.amteledynelabs.com |

| Ultrafiltration | Size-based separation using a semi-permeable membrane. | Membrane molecular weight cutoff. googleapis.com |

| Reverse Osmosis | Solvent separation from solutes by pressure-driven membrane filtration. | Applied pressure. google.com |

Derivatization Strategies for Modifying this compound Functionality

Derivatization is a key strategy to chemically modify this compound, thereby altering its physicochemical properties to suit specific applications. These modifications often involve reacting the remaining free hydroxyl groups on the sucrose molecule. A common approach is derivatization to enhance analytical detection, particularly for gas chromatography (GC) analysis. Techniques like silylation (e.g., using trimethylsilylating agents) or acetylation can increase the volatility of the sucrose ester, making it amenable to GC-MS analysis. restek.com Oximation prior to silylation can reduce the number of isomers formed, simplifying chromatographic analysis. restek.com

Beyond analytical purposes, derivatization can be used to fundamentally change the functionality of the molecule. For instance, further esterification of the remaining hydroxyl groups can lead to higher substituted sucrose esters, which exhibit increased lipophilicity.

The number of alkyl (fatty acid) chains attached to the sucrose molecule significantly influences the behavior of the resulting derivative. This is a critical factor in determining the hydrophilic-lipophilic balance (HLB) of the surfactant, which dictates its emulsifying properties.

Lower Substitution (e.g., mono- and di-esters): Sucrose esters with fewer alkyl chains, such as sucrose monostearate and distearate, are more hydrophilic and have higher HLB values. cir-safety.org This makes them suitable for forming oil-in-water emulsions. cir-safety.org

Higher Substitution (e.g., tri- and poly-esters): As the number of stearate (B1226849) chains increases, as in this compound and other more highly substituted esters, the molecule becomes more lipophilic, resulting in a lower HLB value. cir-safety.org These derivatives are better suited for creating water-in-oil emulsions. cir-safety.org

Research has shown a direct correlation between the number of stearate chains and the physicochemical properties of systems in which these surfactants are incorporated. For example, in the context of nanoliposomes, increasing the number of stearate chains in sucrose surfactants (from monostearate to tristearate) led to a proportional increase in the particle size and entrapment efficiency of the nanoliposomes. mdpi.com However, the deformability of these nanoliposomes showed a more complex trend, with sucrose distearate-containing liposomes exhibiting the highest deformability, followed by mono- and then tristearate. mdpi.com This suggests that while increasing the alkyl chain number generally enhances lipophilicity, other factors like molecular geometry and packing also play a crucial role in the functional behavior of the derivatives.

The length of the fatty acid chain itself also plays a secondary, but important, role. Shorter fatty acid chains, for a given degree of substitution, will result in a higher HLB value (more hydrophilic) compared to longer chains. cir-safety.org

The following table illustrates the general relationship between the degree of substitution and the properties of sucrose stearate derivatives:

| Derivative | Degree of Substitution | General Hydrophilicity | Typical Emulsion Type |

| Sucrose Monostearate | Low | High | Oil-in-Water cir-safety.org |

| Sucrose Distearate | Medium | Intermediate | Oil-in-Water/Water-in-Oil |

| This compound | High | Low | Water-in-Oil cir-safety.org |

Mechanistic Studies of Sucrose Tristearate in Complex Systems

Self-Assembly and Supramolecular Structuring Phenomena of Sucrose (B13894) Tristearate

Sucrose tristearate, a nonionic surfactant derived from sucrose and stearic acid, exhibits complex self-assembly behavior in solution, leading to the formation of various supramolecular structures. cir-safety.orgtandfonline.com This behavior is governed by the amphiphilic nature of the molecule, which possesses a hydrophilic sucrose head group and three lipophilic stearic acid tails. The balance between these opposing functionalities drives the organization of molecules to minimize unfavorable interactions with the surrounding solvent, resulting in structures ranging from simple micelles to intricate fibrillar networks. cir-safety.orgresearchgate.net

Micellization and Liquid Crystal Formation

In aqueous or oil-based systems, this compound molecules spontaneously aggregate above a certain concentration, known as the critical micelle concentration (CMC), to form micelles. researchgate.netmdpi.com In these aggregates, the hydrophobic tails are sequestered from the aqueous phase, forming a core, while the hydrophilic sucrose heads form the outer corona, interacting with water. The specific geometry and size of these micelles are influenced by the surfactant's packing parameter, which relates the volume of the hydrophobic tail, the effective head group area, and the tail length. nih.gov

As the concentration of this compound increases, or under specific temperature and solvent conditions, these micelles can further organize into more ordered structures known as liquid crystals. mdpi.com The formation of these mesophases, such as lamellar or hexagonal phases, is a key aspect of the "liquid crystal templating mechanism". nih.gov These ordered structures play a significant role in the rheological properties and stability of formulations. mdpi.com For instance, certain high HLB (hydrophilic-lipophilic balance) sucrose esters can form isotropic surfactant phases known as D-phase gels, which are transparent, gelled emulsions with very small particle sizes (<300 nm) due to low interfacial tension. pharmacompass.com

Fibrillar Network Formation and Gelation Mechanisms

In organic solvents and oils, this compound and related sugar esters can self-assemble into three-dimensional, self-assembled fibrillar networks (SAFiNs). nih.govrsc.orgmdpi.com This process is a cornerstone of their ability to act as molecular gelators, structuring liquid oils into semi-solid oleogels. acs.org The formation of these networks typically involves a heating and cooling cycle. Upon heating, the molecules dissolve in the oil. As the solution cools, the molecules' solubility decreases, prompting them to aggregate into crystalline fibers. These fibers grow and entangle, forming a network that immobilizes the liquid oil phase, leading to gelation. nih.govmdpi.com

The morphology of these fibrillar networks is critical to the properties of the resulting oleogel. For example, studies on related sugar-fatty acyl derivatives have shown the formation of long, needle-like fibers or shorter, hair-like fibers depending on the specific molecular structure. nih.govacs.org The interaction between these fibers provides the gel with its mechanical strength and stability. Research on lecithin-sorbitan tristearate mixtures has shown that these SAFiNs can provide steric stabilization in nanoemulsions, with the network existing in both the continuous and dispersed phases. mdpi.comresearchgate.net

Influence of Stereoisomeric Differences on Self-Assembly

The precise three-dimensional arrangement of atoms within the sugar headgroup—its stereoisomerism—has a profound impact on the self-assembly behavior and subsequent functional properties of sugar-based gelators. nih.govacs.org Research comparing mannitol (B672) dioctanoate (M8) and sorbitol dioctanoate (S8), two stereoisomers, revealed significant differences in their gelation efficiency and the morphology of their self-assembled fibrillar networks (SAFiNs). nih.govacs.org

The stereoisomeric difference between the mannitol and sorbitol moieties directly affected the self-assembly patterns. nih.govacs.org M8, with a minimum gelation concentration (MGC) of 2% (w/w) in soybean oil, was a more efficient gelator than S8, which had an MGC of 3.5% (w/w). nih.govacs.org This difference in efficiency was attributed to the distinct SAFiN structures they formed: M8 created long, needle-like, solitary fibers, while S8 formed shorter, hair-like fibers that aggregated in clusters. nih.govacs.orgresearchgate.net These distinct supramolecular structures, arising from subtle changes in molecular geometry, in turn dictated the emulsifying properties of the oleogels. nih.govacs.org

| Parameter | Mannitol Dioctanoate (M8) | Sorbitol Dioctanoate (S8) | Reference |

| Minimum Gelation Concentration (MGC) | 2% (w/w) | 3.5% (w/w) | nih.govacs.org |

| Fiber Morphology | Long, needle-like | Short, hair-like | nih.govacs.org |

| Fiber Arrangement | Solitary | Aggregated in clusters | nih.govacs.org |

| Emulsion Stability | Stable for 3 weeks | Stable for 3 months | nih.govacs.org |

Interfacial Activity and Adsorption Mechanisms at Interfaces

The functionality of this compound as an emulsifier and stabilizer is rooted in its ability to adsorb at the interface between immiscible phases, such as oil and water. cir-safety.orgresearchgate.net By positioning itself at this boundary, it reduces the interfacial tension—the energy required to maintain the interface—thereby facilitating the mixing of the two phases. mdpi.comuobaghdad.edu.iq

Formation of Interfacial Films and Networks

At an oil-water interface, this compound molecules orient themselves with their hydrophilic sucrose heads in the water phase and their lipophilic stearate (B1226849) tails in the oil phase. researchgate.net This adsorption creates an interfacial film that acts as a barrier, preventing the droplets of the dispersed phase from coalescing. google.com In systems where this compound forms oleogels, the self-assembled fibrillar networks (SAFiNs) can extend to the interface. mdpi.com Microscopy has confirmed that in water-in-oleogel emulsions, the gelator fibers are present at the water/oil interfaces, demonstrating a solid particle or network mode of stabilization. acs.orgresearchgate.net This mechanism provides a robust steric barrier against droplet aggregation. mdpi.com

Role in Interfacial Stabilization of Emulsions and Dispersions

The primary role of this compound at the interface is to ensure the long-term stability of emulsions and dispersions. researchgate.net It achieves this through several mechanisms. Firstly, by reducing interfacial tension, it makes the formation of small droplets easier during homogenization. mdpi.com Secondly, the adsorbed interfacial film creates a physical barrier that prevents droplets from merging. mdpi.com In some cases, particularly in water-in-oil emulsions, the crystalline nature of this compound allows it to form a structured, solid-like network at the interface, a phenomenon known as Pickering stabilization. researchgate.net In these systems, solid crystals adsorb at the interface, providing exceptional stability against coalescence. researchgate.net

The effectiveness of stabilization also depends on the physical state of the adsorbed layer. For instance, in whipped creams, sucrose esters can act as heterogeneous nucleating agents, influencing the formation and size of fat crystals. researchgate.net These crystals can then participate in forming a network that stabilizes the aerated structure. researchgate.net Studies combining lecithin (B1663433) with sorbitan (B8754009) tristearate have shown that the resulting SAFiNs provide steric stabilization to nanoemulsions, with the short, sparsely distributed fibers of the tristearate derivative showing better emulsifying efficiency than longer fibers from other gelators. mdpi.compreprints.org This highlights that the microstructure of the interfacial network is a key determinant of emulsion stability. mdpi.com

| System | Stabilizing Mechanism | Key Findings | Reference |

| Lecithin-Sorbitan Tristearate (LSt) Oleogel Nanoemulsion | Steric stabilization via Self-Assembled Fibrillar Networks (SAFiNs) at the interface. | Short, hair-like fibers of LSt showed better emulsifying efficiency than the long fibers of Lecithin-Stearic Acid (LSa). | mdpi.com |

| Water-in-Oleogel Emulsion (Sorbitol Dioctanoate) | Solid particle/network stabilization by gelator fibers at the W/O interface. | Short, less crystalline fibers showed better interfacial activity and emulsion stability. | nih.govacs.org |

| Whipped Cream with Sucrose Ester S370 | Heterogeneous nucleation of fat crystals, formation of a fat crystal network. | At an optimal concentration (0.05 wt%), a homogeneous crystal network formed, leading to high firmness and bubble stability. | researchgate.net |

| Water-in-Canola Oil Emulsion with C-1801 (Sucrose Stearate) | Adsorption of crystals at the oil-water interface (Pickering stabilization). | Emulsions were temperature-sensitive but remained stable after freeze-thaw cycles. | researchgate.net |

Interaction with Biopolymers and Other Components

This compound, a nonionic surfactant, exhibits complex and significant interactions when incorporated into systems containing biopolymers and other surface-active molecules. These interactions are fundamental to its function in modifying the texture, stability, and phase behavior of various food and pharmaceutical products. The molecular structure of this compound, featuring a hydrophilic sucrose head and three lipophilic stearic acid chains, allows it to co-assemble with other components, leading to synergistic effects that enhance the structure and properties of the final product. 192.248.56uminho.pt Its ability to act as a crystal habit modifier is particularly noteworthy, influencing the crystallization of lipids and the formation of crystal networks, which are critical for the desired physical characteristics of many fat-based systems. tandfonline.comresearchgate.net

Synergistic Effects with Co-Surfactants (e.g., Lecithin, Waxes)

Sucrose esters, including this compound, can exhibit significant synergistic effects when combined with other surfactants, such as lecithin and various waxes. 192.248.56mdpi.com These interactions can lead to the formation of more stable and structured systems than what can be achieved with either component alone. researchgate.net

Lecithin, a natural phospholipid, is a well-known crystal habit modifier. 192.248.56 When used with sucrose esters, it can alter the self-assembly behavior of the sucrose ester in oil. researchgate.net This modification is attributed to a decrease in the interactions between the hydrophilic head of the sucrose ester and the oil phase. researchgate.net This synergistic relationship has been explored in the formation of oleogels, where the combination of lecithin and sucrose esters can create firm gels, a task that sucrose esters may not accomplish on their own. 192.248.56uminho.ptresearchgate.net The combination of lecithin with other structurants like sorbitan tristearate—a compound with similar applications to sucrose esters—has been shown to create a synergistic effect at specific ratios, resulting in firm gels from previously pourable solutions. researchgate.net This is achieved as lecithin modifies the crystal habit of the co-surfactant and promotes the formation of weak junctions between crystals, leading to an effective oil-trapping network. researchgate.net

Waxes, which are composed of long-chain esters, fatty acids, and alcohols, are also used as structuring agents in oleogels. mdpi.comcsic.es Their combination with sucrose esters can lead to improved stability and viscoelasticity in emulsions. mdpi.com In water-in-oil emulsions, a synergistic effect between sucrose esters and beeswax has been observed to create a dense interfacial crystal layer. mdpi.comnih.gov This layer, composed of fine, spherical crystals, prevents the aggregation of water droplets, leading to smaller droplet sizes and enhanced emulsion stability. mdpi.comnih.gov The combination of sunflower wax with sugar-fatty acyl gelators has also been studied, with the rationale that the wax crystals and gelator fibers can act synergistically to stabilize emulsions. acs.org

Table 1: Observed Synergistic Effects of Sucrose Esters with Co-Surfactants

| Co-Surfactant | System | Observed Synergistic Effect | Outcome | Reference(s) |

|---|---|---|---|---|

| Lecithin | Vegetable Oil | Modifies self-assembly of sucrose esters, enhances junction formation between crystals. | Formation of firm oleogels where individual components could not form a gel. | 192.248.56uminho.ptresearchgate.net |

| Beeswax (BW) | Water-in-Rapeseed-Oil Emulsion | Formation of fine, spherical crystals at the oil-water interface. | Creation of a dense interfacial layer, preventing droplet aggregation and improving emulsion stability and viscoelasticity. | mdpi.comnih.gov |

| Sunflower Wax (SFW) | Oleogel Emulsion | Potential for synergetic action between wax crystals and gelator fibers. | Improved stability of emulsions. | acs.org |

Impact on Crystal Morphology and Crystallization Behavior of Lipids

The addition of sucrose stearate to various fats has been shown to alter their crystalline structure significantly. In palm oil, for instance, sucrose stearate (specifically S-370, a low HLB sucrose ester) promotes the formation of loose, overlapping crystal structures, resulting in a more heterogeneous and softer texture at lower temperatures. tandfonline.comresearchgate.net This is in contrast to other emulsifiers like sorbitan tristearate (STS), which tend to create more compact and organized structures. tandfonline.comresearchgate.net The mechanism for sucrose stearate's action in palm oil is suggested to be seeding, where it predominantly induces the crystallization of high-melting triacylglycerols (TAGs). tandfonline.comtandfonline.com

In trans-free structured lipids, the addition of sucrose stearate (S-170) was found to delay crystal growth, resulting in smaller crystal sizes compared to a control sample. nih.gov After storage, blends containing sucrose stearate showed many small, evenly distributed crystals interspersed with large crystal aggregates. nih.gov However, it did not prevent the formation of undesirable large granular crystals. nih.gov

The polymorphic form of fat crystals, which is crucial for the texture and stability of products like margarine and confectionery, is also affected. While some emulsifiers like STS are known to stabilize the β′ polymorph, preventing the transition to the more stable but often undesirable β form, the effect of sucrose esters can vary. tandfonline.comresearchgate.netnih.gov In one study on palm oil, the addition of sucrose stearate (S-370) did not prevent the transition from the β′ to the β form. tandfonline.com This behavior is influenced by factors such as the presence of liquid oil and the size of the crystals. tandfonline.com Conversely, in other fatty systems, sucrose esters have been noted for their ability to modify the solid fat content and promote desirable melting profiles. nih.gov

The concentration of the sucrose ester is a critical factor, with different levels leading to varied effects on hardness, melting point, and crystal network organization. tandfonline.comdaneshyari.comtandfonline.com For example, increasing the concentration of sucrose stearate (S-370) in palm oil led to a corresponding increase in the final melting point of the fat. researchgate.net

Table 2: Effect of Sucrose Stearate (SuE) on the Physical Properties of Fats

| Fat System | Sucrose Ester Type/Concentration | Key Findings on Crystallization and Morphology | Impact on Physical Properties | Reference(s) |

|---|---|---|---|---|

| Palm Oil (PO) | S-370 (1%, 3%, 5%) | Induces crystallization via seeding; promotes loose, overlapping crystal structures. | Increased final melting point with higher concentration; resulted in a soft texture at lower temperatures. | tandfonline.comresearchgate.nettandfonline.com |

| Trans-free Structured Lipid (Canola oil/stearic acid blend) | S-170 | Delayed crystal growth, leading to smaller initial crystals; formed small crystals with large aggregates after storage. | Did not prevent the formation of large (30-140 µm) granular crystals. | nih.gov |

| Zero Trans Fat (Soybean oil/fully hydrogenated soybean oil blend) | SE (1, 3, 5 g/100g) | Compatible with the fat, confirmed by changes in linearity of solid fat content curves. | Increased solid fat content and consistency; formed less organized crystal networks compared to STS. | daneshyari.com |

Applications of Sucrose Tristearate in Advanced Material Science and Engineering Research Focus

Role in Emulsion Science and Technology

The amphiphilic nature of sucrose (B13894) esters, including sucrose tristearate, makes them highly effective in emulsion science. pharmacompass.com The balance between the hydrophilic sucrose head and the lipophilic fatty acid tails allows these molecules to stabilize interfaces between immiscible liquids like oil and water.

This compound is utilized as an emulsifier for both oil-in-water (O/W) and water-in-oil (W/O) emulsions. cir-safety.orgspecialchem.com The type of emulsion it can stabilize is largely dictated by its hydrophilic-lipophilic balance (HLB), a value that is determined by the degree of esterification. cir-safety.orgmdpi.com Less substituted sucrose esters are more hydrophilic and have higher HLB values, making them suitable for O/W emulsions, while more highly substituted esters are more lipophilic with lower HLB values, favoring the formation of W/O emulsions. cir-safety.org this compound, being a tri-ester, is often used in O/W systems. specialchem.com Research has shown that sucrose fatty acid esters with very low HLB values, around 1 or 2, are particularly effective for creating stable W/O emulsions. google.com The stability of these emulsions is critical, and sucrose esters contribute by minimizing coalescence, ensuring long-term integrity of the formulation. specialchem.com Studies on sucrose stearates have demonstrated a direct correlation between higher HLB values and increased emulsion stability, which is attributed to better emulsifying and dispersive capacity in the aqueous phase of O/W emulsions. mdpi.com

Beyond its role as a molecular surfactant, this compound can stabilize emulsions through a mechanism known as Pickering stabilization. In this process, solid particles, rather than dissolved surfactant molecules, adsorb to the oil-water interface to create a protective barrier around the dispersed droplets. nih.govstevenabbott.co.uk Research has demonstrated that sucrose stearate (B1226849) crystals can act as these stabilizing particles. nih.govresearchgate.net

The stabilization mechanism involves the formation of a solid particle network at the interface. acs.orgnih.gov These particles create a mechanically robust layer that prevents droplet coalescence and Ostwald ripening far more effectively than traditional surfactants. nih.gov For instance, in W/O Pickering emulsions, sucrose stearate crystals (specifically C-1801) have been observed to adsorb at the oil-water interface, while excess crystals remain in the continuous oil phase, preventing sedimentation and droplet aggregation. researchgate.net The effectiveness of the stabilization is linked to the wettability of the particles; particles that are partially wetted by both oil and water are the most effective stabilizers. stevenabbott.co.uk This particle-based stabilization is a key area of research for creating highly stable emulsions for various applications. researchgate.netdntb.gov.ua

This compound and related sucrose esters have a significant impact on the microstructure and droplet size of emulsions. mdpi.comnih.gov The choice of sucrose ester, particularly its HLB value, plays a crucial role in determining the final characteristics of the emulsion. mdpi.com

Research indicates that in O/W emulsions, sucrose stearates with higher HLB values tend to produce smaller and more stable oil droplets. mdpi.com This is because the more hydrophilic emulsifiers provide stronger electrostatic repulsion between droplets, preventing flocculation. mdpi.com Conversely, in certain W/O emulsions, as the concentration of the internal water phase increases, droplets may become more closely connected and form clusters. nih.gov The processing method and the presence of other components also influence the final microstructure. For example, microscopic analysis shows that processing speed can affect droplet size, dispersion uniformity, and the presence of crystalline structures within the emulsion. basf.com

The table below summarizes findings on how different sucrose stearates affect emulsion droplet size.

| Emulsifier (Sucrose Stearate) | Initial Droplet Diameter (µm) | Droplet Diameter After Gastric Digestion (µm) | Key Finding |

| S-170 (Low HLB) | 0.674 ± 0.023 | 5.084 ± 0.241 | Emulsions with lower HLB emulsifiers showed greater instability and droplet size increase under simulated gastric conditions. mdpi.com |

| S-270 | 0.623 ± 0.014 | 4.905 ± 0.051 | Droplet size increased significantly during the stomach stage of digestion. mdpi.com |

| S-570 | 0.609 ± 0.005 | 3.745 ± 0.043 | Emulsions stabilized by sucrose esters with higher HLB values were more stable. mdpi.com |

| S-1670 (High HLB) | 0.374 ± 0.034 | Not specified | Higher HLB values correlated with smaller initial droplet sizes and better emulsion stability. mdpi.com |

Data derived from a study on the gastrointestinal fate of oil-in-water emulsions stabilized by sucrose stearates with varying HLB values. mdpi.com

Contributions to Structured Lipid Systems (Oleogels, Organogels)

Sucrose esters, including this compound, are valuable components in the formation of structured lipid systems like oleogels and organogels. csic.esresearchgate.net These systems involve structuring liquid oil into a gel-like material, providing solid-fat functionality without high levels of saturated or trans fats. uminho.pt Sucrose esters function as oleogelators, creating a three-dimensional network that entraps the liquid oil. mdpi.com

While sucrose esters can act as oleogelators, their structuring ability can sometimes be limited when used alone. researchgate.netuliege.be Consequently, they are often used in multicomponent systems to enhance gelation. mdpi.com The addition of co-surfactants or co-oleogelators, such as lecithin (B1663433) or monoglycerides, can significantly improve the gelation mechanism. researchgate.netuminho.pt For instance, research has shown that adding sunflower lecithin to sucrose esters induces gelation and can lead to improved molecular ordering and enhanced rheological properties. researchgate.net This is hypothesized to occur because lecithin interrupts the extensive hydrogen bonding between sucrose ester monomers, modifying their self-assembly into a more effective gel network. researchgate.netuminho.pt

The method of gel preparation also plays a critical role. Different oleogelation routes, such as the traditional melting method, an ethanol-based route, or a foam-template approach, can be employed to improve the structuring capacity of sucrose esters with varying HLB values. researchgate.netmdpi.comuliege.be Studies have shown that for some sucrose esters, an ethanol (B145695) route can produce a solid-like structure where a traditional melting route fails. uliege.be

The incorporation of this compound and other sucrose esters directly influences the rheological properties and structural strength of oleogels. The strength of the gel is often characterized by its hardness and its storage modulus (G'), which represents the elastic component of the gel. researchgate.netmdpi.com

The table below presents data on the physical properties of oleogels made with a sucrose ester (SE) via different methods, highlighting the impact on hardness and elastic modulus.

| Oleogelator System | Oleogelation Route | Hardness (N) | Elastic Modulus (G') (Pa) | Observation |

| 10% SP50 (SE, HLB 11) | Ethanol | 0.4 ± 0.1 | 4589 ± 89 | This combination was the only one among the tested single SEs to form a solid-like structure, demonstrating the importance of the processing route. uliege.be |

| SP10 (SE, HLB 2) | Traditional (Melting) | Not specified (very liquid gel) | Not specified | This low-HLB SE was soluble in oil but did not form a strong gel structure on its own via the traditional route. researchgate.netuliege.be |

| SP70 (SE, HLB 15) | Foam-Template | Not specified | Not specified | Showed potential as an oleogelator via the foam-template approach due to high oil binding capacity. researchgate.netuliege.be |

Data derived from a study evaluating different routes to improve the oleogelation capacity of commercial sucrose esters. uliege.be

Influence on Polymorphic Behavior and Crystal Network Formation in Fats

In fat systems, the arrangement of triacylglycerol (TAG) molecules into different crystalline structures, known as polymorphism, dictates the physical properties of the fat. Emulsifiers like this compound can influence this process. For instance, in some structured lipids, the addition of sucrose stearates was found to have significant effects on crystal morphology, leading to smaller crystal sizes by delaying crystal growth. nih.gov However, in the same study, it was unable to prevent the formation of undesirable granular crystals after prolonged storage. nih.gov

Research on palm oil has shown that the addition of sorbitan (B8754009) tristearate (STS), a compound structurally similar to this compound in its fatty acid composition, improved the polymorphic stability of the oil. tandfonline.comtandfonline.com While this specific study focused on a different sucrose ester (S-370) alongside STS, the findings highlight the general principle that such emulsifiers can direct crystallization pathways. tandfonline.comtandfonline.com STS was shown to actuate the crystallization of both high and low-melting TAGs, promoting a compact and organized three-dimensional network. tandfonline.com In contrast, some sucrose esters can lead to more disordered crystal structures. tandfonline.com The ability of these additives to co-crystallize with fats or act as seeding templates is a key mechanism behind their influence. tandfonline.comtandfonline.com

The concentration and chemical structure of the emulsifier are critical factors. For example, the addition of 1.0% of a specific sucrose tetrastearate was found to shorten the crystallization time of vegetable ghee, indicating an acceleration of the process. researchgate.net This suggests that this compound can be used to control the kinetics of fat crystallization, a crucial parameter in industrial processing.

Application in Controlled Release Systems and Encapsulation Technologies

The amphiphilic nature of this compound makes it a valuable component in the design of systems for the controlled release and encapsulation of active compounds.

Formulation of Micro/Nanoparticles and Liposomes for Delivery Systems

This compound is utilized in the formulation of various particulate delivery systems, including microspheres, nanoparticles, and liposomes. These systems are designed to encapsulate and protect active compounds, improve their solubility, and control their release.

In the preparation of elastic nanoliposomes, this compound has been used as a surfactant or "edge activator". semanticscholar.orgmdpi.com Studies have shown that the particle size and entrapment efficiency of these nanoliposomes increase with a higher number of stearate chains in the sucrose surfactant. semanticscholar.orgmdpi.com For example, elastic nanoliposomes formulated with this compound (TELQ) exhibited larger particle sizes compared to those made with sucrose monostearate (MELQ) or sucrose distearate (DELQ). mdpi.com One study reported the preparation of elastic liposomes containing this compound with particle sizes ranging from 70 to 200 nanometers. google.com

Research on microspheres has also demonstrated the role of sucrose esters. While one study used sucrose stearate to prepare microspheres with particle sizes between 521 and 2000 µm, another study using aluminum tristearate as the dispersing agent produced smaller microspheres (76 to 448 µm). researchgate.netnih.gov This highlights how the choice of surfactant significantly impacts the physical characteristics of the delivery system.

Table 1: Influence of Sucrose Stearate Derivatives on Nanoliposome Properties

| Formulation Code | Sucrose Surfactant | Average Particle Size (nm) | Encapsulation Efficiency (%) |

|---|---|---|---|

| CLQ | None (Conventional Liposome) | < MELQ, DELQ, TELQ | 61.2 |

| MELQ | Sucrose Monostearate | Smaller than DELQ & TELQ | Increased with surfactant content |

| DELQ | Sucrose Distearate | Larger than MELQ, Smaller than TELQ | 84.2 (at 15% surfactant) |

| TELQ | This compound | Largest among MELQ, DELQ | Increased with surfactant content |

Data adapted from studies on quercetin-loaded elastic nanoliposomes. semanticscholar.orgmdpi.com

Function as a Matrix Component for Sustained Release

This compound can be incorporated into tablet formulations as part of a lipid matrix to achieve sustained release of a drug. nih.govnih.gov The lipid matrix creates a tortuous path for the drug to diffuse through, thereby slowing down its release into the surrounding medium.

In the development of sustained-release tablets, waxy materials like glyceryl tristearate are used to form a matrix that controls drug release primarily through diffusion. google.comgattefosse.com this compound, with its lipid characteristics, can function similarly. Research on etodolac-loaded lipid matrix tablets investigated various sucrose stearates as release-modulating agents. nih.govnih.gov It was found that the drug release rate could be controlled by adjusting the ratio of drug to the lipid matrix and the type of sucrose ester used. nih.govnih.gov The release mechanism is often a combination of diffusion and erosion of the matrix. For instance, a formulation with a specific sucrose stearate delivered over 90% of the drug over 12 hours, following a non-Fickian (anomalous) release kinetic, which suggests a combination of diffusion and matrix swelling/erosion. nih.govnih.gov The formation of pores within the matrix upon contact with the dissolution medium is a key factor in this process. nih.gov

Enhancement of Encapsulation Efficiency of Active Compounds

A critical parameter for any delivery system is its ability to efficiently encapsulate the active compound. This compound has been shown to enhance the encapsulation efficiency in various formulations.

In the context of elastic nanoliposomes designed for delivering quercetin, the encapsulation efficiency was observed to be higher than that of conventional liposomes. mdpi.com Furthermore, the efficiency increased as the number of stearate chains on the sucrose molecule increased. semanticscholar.orgmdpi.com This suggests that the triple-chain structure of this compound provides a more favorable environment for entrapping lipophilic compounds like quercetin. While one study showed that encapsulation efficiency generally increased with surfactant concentration, it also noted a decrease at very high concentrations, possibly due to micelle formation that competes with the liposomes for the active compound. mdpi.com

Studies on microspheres have also reported high encapsulation efficiencies. For example, Eudragit RS microspheres prepared using sucrose stearate as a dispersing agent achieved encapsulation efficiencies of approximately 73%. researchgate.netnih.gov This demonstrates the effectiveness of sucrose esters in creating stable formulations that can successfully entrap active pharmaceutical ingredients. High encapsulation efficiency is crucial as it ensures that a sufficient amount of the active compound is delivered, and it can also protect the compound from degradation. mdpi.com

Role in Film and Coating Technologies

This compound also finds applications in the development of films and coatings, where it can improve their physical and mechanical properties. quadragroup.store

Enhancement of Film Formation and Mechanical Properties

The incorporation of additives like this compound can significantly influence the properties of films, particularly those made from biopolymers like starch or gelatin. mdpi.comnih.gov These additives can act as plasticizers or fillers, altering the intermolecular forces within the film matrix and thereby affecting properties like tensile strength and elongation. nih.govagrifoodscience.com

While direct studies on this compound's effect on film mechanics are specific, the principles can be inferred from related compounds. Sucrose esters are known for their film-forming properties. ulprospector.com The addition of sucrose to gelatin films, for example, has been shown to alter their tensile strength and elongation. nih.gov In one study, a 30% sucrose concentration yielded the optimal mechanical properties for a chicken leg gelatin film, with a tensile strength of 3.03 MPa and an elongation of 152.02%. nih.gov This plasticizing effect is attributed to the ability of sucrose to interfere with the polymer chain interactions, increasing flexibility. mdpi.comnih.gov

In the context of more industrial coatings, sucrose fatty acid esters are used as film formers. quadragroup.storegoogleapis.com The specific structure of this compound, with its bulky lipophilic groups, can be expected to impact the packing of polymer chains in a film, potentially increasing its strength and flexibility, which are crucial for the integrity and performance of the coating. nih.gov

Analytical and Characterization Methodologies for Sucrose Tristearate Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is fundamental in identifying the molecular structure of sucrose (B13894) tristearate and studying how it interacts with other components. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular properties.

In the ¹H NMR spectrum of sucrose tristearate, signals corresponding to the protons of the sucrose unit appear in a specific region, while the long alkyl chains of the stearate (B1226849) groups produce characteristic signals. The chemical shifts of the protons on the sucrose ring are particularly sensitive to esterification, with a downfield shift observed for protons attached to carbons bearing an ester group. This allows for the determination of the substitution pattern. For instance, high-resolution ¹H NMR studies on analogous molecules like sucrose octaacetate have been used to confirm the chair conformation of the glucopyranosyl ring and the envelope conformation of the fructofuranosyl ring. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ester groups exhibit distinct resonances, while the carbons of the sucrose unit show shifts that are indicative of which hydroxyl groups have been esterified.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Sucrose Esters Note: Specific shifts for this compound can vary based on solvent and the precise positions of the three stearate groups. The data below is representative for sucrose esters.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Anomeric Proton (Glucose) | ~5.4 | - |

| Anomeric Carbon (Glucose) | - | ~92 |

| Anomeric Carbon (Fructose) | - | ~104 |

| Sucrose Ring Protons | 3.2 - 4.6 | - |

| Sucrose Ring Carbons | 60 - 85 | - |

| Ester Carbonyl (C=O) | - | 172 - 175 |

| Methylene (-CH₂-) of Stearate | ~1.2 - 2.3 | ~22 - 34 |

| Terminal Methyl (-CH₃) of Stearate | ~0.9 | ~14 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in this compound. oup.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint of the compound.

The FTIR spectrum of this compound is characterized by several key absorption bands. A prominent and sharp peak is observed in the region of 1740-1750 cm⁻¹, which is attributed to the C=O stretching vibration of the ester functional groups. researchgate.net The presence of the long stearate alkyl chains is confirmed by strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic bending vibration for -(CH₂)n- groups near 721 cm⁻¹. researchgate.net The broad band typically seen for O-H stretching of hydroxyl groups (around 3200-3500 cm⁻¹) in pure sucrose is significantly diminished or absent in highly substituted esters like this compound, confirming a high degree of esterification. The region between 900 and 1200 cm⁻¹ contains complex C-O stretching and C-C stretching vibrations from the sucrose backbone.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2918 | Asymmetric C-H Stretch | -CH₂- (Alkyl chain) |

| ~2850 | Symmetric C-H Stretch | -CH₂- (Alkyl chain) |

| ~1740 | C=O Stretch | Ester |

| ~1160 | C-O Stretch | Ester linkage |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of this compound and confirming its identity. Due to the low volatility of sucrose esters, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. nih.gov

In ESI-MS analysis, sucrose esters are often detected as adducts with alkali metal ions, most commonly sodium ([M+Na]⁺). nih.gov For this compound (C₆₆H₁₂₄O₁₄, Molecular Weight: 1141.68 g/mol ), the expected mass-to-charge ratio (m/z) for the sodium adduct would be approximately 1164.67.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. Collision-induced dissociation (CID) of the this compound adduct can lead to characteristic fragment ions. nih.gov Fragmentation patterns often involve the cleavage of the glycosidic bond between the glucose and fructose (B13574) units or the loss of one or more stearate chains. These fragmentation patterns help to confirm the presence of both the sucrose core and the attached fatty acid esters. researchgate.net

Table 3: Expected m/z Values for this compound in ESI-MS

| Ion Species | Formula | Description | Expected m/z |

|---|---|---|---|

| Sodium Adduct [M+Na]⁺ | [C₆₆H₁₂₄O₁₄ + Na]⁺ | Molecular ion with sodium | ~1164.7 |

| Fragment Ion | - | Loss of one stearic acid molecule | ~880.5 |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and determining its composition relative to other sucrose esters (mono-, di-, etc.).

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of sucrose ester compositions. semanticscholar.org The technique separates components based on their differential partitioning between a stationary phase and a liquid mobile phase.

For sucrose esters, reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. researchgate.net A gradient elution, often using solvents like methanol, acetonitrile (B52724), and water, allows for the separation of sucrose esters based on the number of attached fatty acid chains. semanticscholar.orgresearchgate.net Monoesters, being more polar, elute first, followed by diesters, triesters, and other higher esters in order of increasing lipophilicity.

Due to the lack of a strong UV chromophore in sucrose esters, detection is commonly achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. researchgate.net HPLC coupled with mass spectrometry (HPLC-MS) can also be used for simultaneous separation and identification of the components. nih.gov

Table 4: Typical HPLC Conditions for Sucrose Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 or C18, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

| Flow Rate | ~1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

| Column Temperature | ~40°C |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact this compound due to the molecule's high molecular weight and extremely low volatility. However, GC is a very effective method for analyzing the constituent parts of the molecule after chemical derivatization. oup.com

This indirect analysis typically involves two main procedures:

Fatty Acid Analysis: The sucrose ester is first hydrolyzed (saponified) to break the ester bonds, liberating free stearic acid and sucrose. The stearic acid is then converted into a more volatile form, typically a fatty acid methyl ester (FAME), through a process called methylation. The resulting FAMEs are then analyzed by GC, usually with a Flame Ionization Detector (FID), to confirm the identity and purity of the fatty acid component. oup.com

Sucrose Analysis: The sucrose portion liberated during hydrolysis can also be analyzed by GC. To make it volatile, it must be derivatized, for example, through silylation to form a trimethylsilyl (B98337) (TMS) derivative. oup.comfao.org This derivative can then be separated and quantified by GC.

GC coupled with Mass Spectrometry (GC-MS) can be used to confirm the identity of the derivatized peaks. oup.comnih.gov

Table 5: Typical GC Conditions for Derivatized this compound Components

| Analysis | Derivative | Column | Detector |

|---|---|---|---|

| Fatty Acid Profile | Methyl Ester (FAME) | Polar (e.g., DEGS) or non-polar (e.g., DB-5) capillary column | FID |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a pivotal technique for characterizing the molecular weight distribution of sucrose esters like this compound. This method separates molecules based on their hydrodynamic volume, providing insights into the relative proportions of mono-, di-, tri-, and higher esters within a sample. The separation mechanism involves a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents, resulting in a longer retention time.

In the analysis of sucrose fatty acid esters, GPC is instrumental for quality control and for understanding the relationship between the ester distribution and the functional properties of the product. For instance, a patent detailing a method for analyzing sucrose fatty acid esters by GPC specifies the use of a gel permeation chromatograph to obtain a spectrogram from which the chromatographic peak areas of the various esters can be determined. The composition of these esters is then calculated using the area normalization method, which also provides the corresponding retention times for each ester type.

Research on a sucrose-branched polymer utilized GPC to determine its molecular weight characteristics. The analysis yielded the number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity (PD), which are critical parameters for understanding the physical properties of the polymer.

A typical GPC setup for the analysis of sucrose esters would involve the following components and conditions:

| Parameter | Specification |

| Column | Styrene-divinylbenzene copolymer for gel permeation chromatography |

| Mobile Phase | Tetrahydrofuran (THF) |

| Detector | Refractive Index (RI) Detector |

| Sample Preparation | Dissolution in the mobile phase (e.g., THF) |

By comparing the retention times of an unknown sample to those of known standards, a calibration curve can be constructed to determine the molecular weight distribution of the this compound sample. This information is crucial for predicting its emulsifying behavior, viscosity, and other performance-related attributes in various applications.

Microscopic and Imaging Techniques for Morphological and Interfacial Analysis

Microscopic and imaging techniques are indispensable for elucidating the morphological and interfacial characteristics of this compound. These methods provide visual information from the nano- to the micro-scale, revealing details about crystal structure, particle shape, and behavior at interfaces, which are critical for understanding and controlling the functionality of this compound in various systems.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy (PLM) is a valuable tool for investigating the crystalline structures and phase behavior of this compound. This technique utilizes polarized light to visualize anisotropic materials, such as crystals, which appear bright against a dark background.

In the context of fats and oils, the addition of sucrose esters, including those with stearic acid, has been shown to influence crystallization behavior significantly. PLM has been employed to observe the microstructure of fat crystal networks. For example, studies have shown that the addition of a stearic-palmitic sucrose ester to anhydrous milk fat results in finer and denser fat crystal networks at certain temperatures. At other temperatures, the formation of large, separate floc structures can be observed. Similarly, in the study of palm oil crystallization, PLM has been used to visualize the evolution of the fat crystal network over time, revealing that the addition of a stearic-palmitic sucrose ester can lead to a finer and more space-filling network.

The insights gained from PLM are crucial for understanding how this compound can modify the texture and stability of food products and other formulations by altering the crystalline structure of the lipid phase. The technique allows for the direct observation of crystal morphology, size, and aggregation, providing a link between the microscopic structure and the macroscopic properties of the material.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of this compound at high magnification. It works by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interactions.

SEM has been utilized to examine the morphology of various systems containing sucrose esters. For instance, in the preparation of microspheres, SEM images have revealed that increasing the concentration of aluminum tristearate as a dispersing agent led to the accumulation of its particles on the microsphere surfaces. This morphological detail is critical for understanding the formulation's properties.

In studies of sucrose itself, SEM has been used to characterize the surface of sucrose powders and thin films. Furthermore, SEM images of sucrose crystals after impact at different velocities have shown severe crushing and compaction with increasing impact velocity, providing valuable information on the mechanical properties of the crystalline structure. These applications of SEM to sucrose and related systems demonstrate its utility in providing detailed morphological information about this compound particles, which is essential for controlling particle size, shape, and surface characteristics in various industrial applications.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen.

The application of cryo-TEM, where samples are flash-frozen to preserve their native state, has been particularly insightful in studying sucrose stearate-based emulsions. Research has shown that in a semi-solid sucrose stearate-based O/W emulsion, the sucrose ester forms a remarkable hydrophilic network at a concentration of just 5% w/w. In corresponding nanoemulsions, smaller, more finely structured aggregates of surplus surfactant were detected.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of samples. It is particularly useful for studying the microstructure of complex systems like emulsions and for analyzing interfacial phenomena. By using fluorescent dyes, different components within a sample can be selectively visualized.

In the context of sucrose ester-stabilized emulsions, CLSM has been employed to observe the microstructure and the distribution of oil droplets. For example, in studies of cannabis oil emulsions stabilized by proteins and sucrose esters, CLSM images revealed that the addition of sucrose esters significantly reduced the particle size of the emulsion, leading to a more uniform distribution of oil droplets. This is attributed to the reduction in interfacial tension and interfacial free energy.

Furthermore, CLSM has been instrumental in studying the gastrointestinal fate of sucrose stearate-stabilized emulsions. By fluorescently labeling the lipid phase, researchers have been able to visualize the process of lipolysis. Confocal microscopy images have shown that while a small portion of lipid digestion occurs in the stomach, the majority takes place in the intestine. These studies also revealed that the rate of lipolysis is influenced by the composition of the sucrose stearate, with a higher ratio of polyester (B1180765) to monoester content suppressing lipolysis.

To facilitate CLSM imaging, fluorescent labeling of the components of interest is often necessary. While there are established methods for fluorescently labeling proteins and other biomolecules using NHS ester chemistry, the direct covalent labeling of sucrose esters for CLSM studies would require specific chemical modification to attach a fluorophore.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It is used to produce three-dimensional images of a sample's surface. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface.

AFM has proven to be more successful than traditional techniques like X-ray diffraction in characterizing the nanoscale properties of sucrose crystals, particularly in complex matrices like chocolate. In chocolate manufacturing, the texture is largely determined by the properties of tiny particles of cocoa, milk powder, and sucrose. AFM can quantify surface properties such as adhesion and local thermal properties. The combination of AFM with local thermal analysis is ideal for studying crystallization and recrystallization phenomena, as it can detect local, thermally-induced changes in surface properties.

In the context of thin films, AFM has been used to investigate the morphological features of Langmuir-Blodgett films containing cadmium stearate. These studies can provide insights into the packing and organization of stearate molecules on a surface, which is relevant to understanding the interfacial behavior of this compound. The ability of AFM to provide detailed topographical information at the nanoscale is invaluable for understanding how this compound functions at interfaces and for controlling the texture and stability of products in which it is used.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique used to visualize the nanoscale structure of this compound and related sucrose ester systems in their native, hydrated state. This methodology involves rapidly plunging an aqueous sample into a cryogen, such as liquid ethane, which vitrifies the water and preserves the delicate structures without the artifacts often introduced by conventional dehydration and staining methods. nih.govnih.gov

In the study of this compound-containing systems, particularly emulsions, Cryo-TEM provides direct evidence of the supramolecular assemblies formed by the surfactant. Research on semi-solid macroemulsions stabilized with sucrose stearate S-970 (a mixture including tristearate) revealed the formation of a complex hydrophilic network at a surfactant concentration of only 5% w/w. mdpi.comnih.gov This network, composed of surplus surfactant, is responsible for the high viscosity and semi-solid nature of the formulation. nih.gov Cryo-TEM imaging has also been employed to observe the morphology of other colloidal structures in sucrose solutions, such as extracellular vesicles, and to characterize their degradation products, which can form distinct ring-like and folded membranous structures. nih.gov The technique is invaluable for elucidating the assembled structures of amphiphiles in solution, serving as a complementary tool to scattering and rheological measurements. semanticscholar.org

The process involves applying a small volume of the sample to a TEM grid, blotting to create a thin film, and then vitrifying it. nih.gov The frozen-hydrated specimen is then transferred to the microscope and imaged at cryogenic temperatures, typically using low-dose imaging protocols to minimize electron beam damage. taylorandfrancis.com This allows for the direct visualization of structures like liposomes, micelles, and the intricate networks formed by sucrose esters in various formulations. nih.govsemanticscholar.org

Rheological Characterization of this compound-Containing Systems

Rheology, the study of the flow and deformation of matter, is critical for understanding the behavior of systems containing this compound. These systems often exhibit complex, non-Newtonian properties that are highly dependent on concentration, temperature, and the specific composition of the sucrose esters present. researchgate.netresearchgate.net Rheological measurements provide fundamental insights into the microstructure and stability of formulations such as emulsions, gels, and suspensions. nih.govfrontiersin.org